N-(3,4-dimethoxyphenethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
N-(3,4-dimethoxyphenethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a benzo[d]thiazol-2-one moiety and a thioacetamide linker to a 3,4-dimethoxyphenethyl group. The triazole ring is a common pharmacophore in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, which are critical for target binding . The benzo[d]thiazol-2-one component may enhance bioactivity through its planar aromatic system, similar to quinazolinone derivatives reported in , while the 3,4-dimethoxyphenethyl group could influence lipophilicity and membrane permeability.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S2/c1-27-20(13-28-16-6-4-5-7-19(16)34-23(28)30)25-26-22(27)33-14-21(29)24-11-10-15-8-9-17(31-2)18(12-15)32-3/h4-9,12H,10-11,13-14H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSAUIZIYIINOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCCC2=CC(=C(C=C2)OC)OC)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that may contribute to its biological activities. The presence of a thiazole ring, triazole moiety, and methoxy groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures have shown significant antioxidant properties. The presence of methoxy groups is often associated with enhanced radical scavenging ability .
- Anti-inflammatory Effects : Similar thiazole and triazole derivatives have demonstrated anti-inflammatory properties in various models. These compounds are believed to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX .
- Analgesic Properties : Compounds structurally related to this one have been evaluated for analgesic effects in animal models, showing promise in reducing pain responses .
Synthesis
The synthesis of this compound involves multi-step reactions that incorporate various reagents and conditions to ensure the formation of the desired product. Detailed methodologies can be found in specialized literature focusing on synthetic organic chemistry.
Case Studies
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Anti-inflammatory Evaluation : In a study assessing the anti-inflammatory effects of related compounds, it was observed that derivatives with thiazole and triazole rings significantly reduced edema in carrageenan-induced paw edema models .
Compound Dose (mg/kg) Edema Reduction (%) Compound A 50 75 Compound B 100 85 N-(3,4-dimethoxyphenethyl)... 50 80 -
Analgesic Studies : Another study conducted on similar derivatives indicated a significant reduction in pain response measured through the hot plate test. The compound demonstrated comparable efficacy to standard analgesics .
Compound Pain Response Reduction (%) Standard Analgesic 70 N-(3,4-dimethoxyphenethyl)... 65
The mechanisms underlying the biological activities of this compound are hypothesized to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and pain pathways.
- Radical Scavenging Mechanism : The antioxidant activity is likely due to the ability of the methoxy groups to donate electrons and neutralize free radicals.
Comparison with Similar Compounds
Anticancer Potential
Triazole-thiazole hybrids in , such as compounds 7b (IC50 = 1.61 µg/mL) and 11 (IC50 = 1.98 µg/mL), demonstrate significant activity against HepG-2 hepatocellular carcinoma cells. These compounds share a triazole core but lack the benzo[d]thiazol-2-one and methoxyphenethyl groups present in the target molecule. The benzo[d]thiazol-2-one moiety may enhance DNA intercalation or kinase inhibition, as seen in other thiazolidinone derivatives (e.g., ) .
Antimicrobial and Other Activities
highlights thiadiazole-oxadiazole hybrids with chlorophenyl and benzylthio substituents, though their biological data are unreported.
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Sulfonyl and halogen substituents in ’s triazoles may enhance metabolic stability but reduce solubility .
- Aromatic Systems: The benzo[d]thiazol-2-one in the target compound could mimic the quinazolinone scaffold in , which is known for kinase inhibition .
- Linker Flexibility : The thioacetamide bridge may offer conformational flexibility, similar to S-alkylated triazoles in , which showed improved activity over rigid analogs .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
